5-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid
Description
5-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid is a bicyclic compound featuring a spiro[3.3]heptane core, a tert-butoxycarbonyl (Boc)-protected amine at the 5-position, and a carboxylic acid group at the 2-position. This structure combines steric protection (via the Boc group) with the conformational rigidity of the spiro system, making it valuable in medicinal chemistry for peptide synthesis and as a building block for constrained analogs . Its synthesis typically involves multi-step protection-deprotection strategies, as exemplified by similar Boc-protected spiro compounds in the literature .
Properties
Molecular Formula |
C13H21NO4 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-2-carboxylic acid |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-9-4-5-13(9)6-8(7-13)10(15)16/h8-9H,4-7H2,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
HKRFMVUHHVYGJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC12CC(C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Overview
5-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid (CAS 1936714-71-4) is a spirocyclic building block used in medicinal chemistry, particularly for synthesizing HCV NS5A inhibitors. Its preparation involves constructing the spiro[3.3]heptane core, introducing the tert-butoxycarbonyl (Boc)-protected amino group, and functionalizing the carboxylic acid moiety.
Key Synthetic Routes
Cyclopropanation via Dihalocarbene Addition
This method adapts strategies from spirocyclic proline derivatives (US8927739B2):
Oxidation of Proline Derivatives :
- A proline analog (e.g., 4-methylene proline) is oxidized to a ketone using TEMPO/NaClO or Dess-Martin periodinane.
- Example :
$$
\text{Proline derivative} \xrightarrow{\text{TEMPO/NaClO}} \text{Ketone intermediate}
$$
-
- Wittig reaction with Ph₃P=CH₂ or Lombardo reagent generates an exocyclic double bond.
- Conditions : Base (e.g., KOtBu), −78°C to 25°C, 1–48 hours.
-
- Dihalocarbene addition (e.g., from Cl₃CCO₂Na or Br₃CCO₂Na) forms the spirocyclopropane.
- Catalysts : Quaternary ammonium halides (e.g., Bu₄NBr).
- Reaction Table :
Step Reagents/Conditions Yield Reference Cyclopropanation Cl₃CCO₂Na, Bu₄NBr, 80°C 65–88%
Reductive Hydrodehalogenation :
- Halogen removal using Zn or hypophosphorous acid (H₃PO₂) under radical conditions.
- Example :
$$
\text{Dihalospiro compound} \xrightarrow{\text{(Me₃Si)₃SiH, AIBN}} \text{Spiro[3.3]heptane core}
$$
Alternative Route: Spirocyclic Core Assembly
Ring-Closing Metathesis (RCM) :
- Grubbs catalyst-mediated RCM forms the spiro[3.3]heptane skeleton.
- Substrate : Diene precursors with pre-installed amino and carboxylic acid groups.
-
- Boc protection and oxidation adjustments to finalize the structure.
Optimization and Challenges
- Yield Improvements : Using phase-transfer catalysts (e.g., Bu₄NBr) in cyclopropanation enhances yields to >80%.
- Purification : Silica gel chromatography (ethyl acetate/hexanes) resolves regioisomers.
- Safety : Avoid hazardous reagents (e.g., Et₂Zn) used in traditional Simmon-Smith cyclopropanation.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Dihalocarbene Addition | Scalable, avoids pyrophoric reagents | Requires halogen removal step |
| RCM | Direct spirocycle formation | High catalyst costs, substrate specificity |
Chemical Reactions Analysis
Types of Reactions
5-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted under acidic conditions to yield the free amine.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Boc Protection: tert-Butoxycarbonyl chloride (Boc-Cl), triethylamine (TEA)
Carboxylation: Carbon dioxide (CO2), suitable catalyst
Reduction: Lithium aluminum hydride (LiAlH4)
Peptide Coupling: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)
Major Products
Free Amine: Obtained by deprotecting the Boc group
Alcohol: Formed by reducing the carboxylic acid group
Peptides: Synthesized through coupling reactions
Scientific Research Applications
5-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid is a chemical compound with the molecular formula . It has a molecular weight of 255.32 and is also known under other names such as this compound .
Chemical Properties and Identifiers
- CAS Number: 1936714-71-4
- MDL: MFCD30470976
- IUPAC Name: this compound
- SMILES: CC(C)(C)OC(=O)NC1CCC12CC(C(=O)O)C2
Potential Applications
While the search results do not explicitly detail the applications of this compound, they do provide some context clues:
- Building Block: This compound is listed as a building block, suggesting its use in the synthesis of more complex molecules .
- Synthesis of Ledipasvir Intermediate: A related compound, (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, is used in the synthesis of ledipasvir, an antiviral drug for treating hepatitis C virus infections . This suggests that this compound might have similar applications or be used in the synthesis of related antiviral agents .
- Proline Scaffold Synthesis: The development approaches towards a 4-spiro cyclopropane proline scaffold, suggesting it can be used in the synthesis of N-Boc-(S)-4-methyleneproline .
Mechanism of Action
The mechanism of action of 5-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid involves its ability to act as a protecting group for amino acids and peptides. The Boc group provides steric hindrance, preventing unwanted side reactions during synthesis. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to yield the free amine .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
The spiro[3.3]heptane scaffold is shared among several analogs, but substituent variations critically influence physicochemical and biological properties. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Challenges and Limitations
Biological Activity
5-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid (CAS: 1936714-71-4) is a compound with significant potential in medicinal chemistry due to its unique spirocyclic structure and bioisosteric properties. It serves as a versatile building block in the synthesis of various bioactive molecules and has been studied for its biological activities, particularly in relation to cancer therapies and signaling pathways.
- Molecular Formula : C13H21NO4
- Molecular Weight : 255.32 g/mol
- IUPAC Name : this compound
- Purity : 97%
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in critical signaling pathways, including the Hedgehog signaling pathway. This pathway is essential for cell differentiation and proliferation, making it a target for cancer treatment.
Case Study: Hedgehog Signaling Pathway Inhibition
Research has demonstrated that compounds incorporating the spiro[3.3]heptane structure can effectively inhibit the Hedgehog signaling pathway. In a study comparing the biological activity of Sonidegib (a known inhibitor) with its saturated analogs, including this compound, it was found that these analogs exhibited significant inhibition with IC50 values in the micromolar range:
| Compound | IC50 (µM) |
|---|---|
| Sonidegib | 0.0015 |
| Trans-76 | 0.48 |
| Cis-76 | 0.24 |
This indicates that while the saturated analogs are less potent than Sonidegib, they still maintain a level of activity that warrants further investigation for therapeutic applications .
Antinociceptive Activity
Another study evaluated the antinociceptive effects of related compounds using a "tail flick test" in mice, demonstrating that certain derivatives of spiro[3.3]heptane exhibited significant analgesic properties comparable to Benzocaine, suggesting potential applications in pain management .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other spirocyclic compounds:
| Compound | Biological Activity |
|---|---|
| Vorinostat | HDAC inhibitor; anti-cancer |
| 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid | Similar bioactivity; different Boc positioning |
These comparisons highlight the unique properties imparted by the specific stereochemistry and functional groups present in these compounds.
Q & A
Q. Basic Purification :
- Flash Chromatography : A gradient of ethyl acetate in petroleum ether (0–50%) effectively separates Boc-protected intermediates .
- Acid-Base Extraction : For carboxylic acid derivatives, precipitate the product by acidifying the aqueous layer post-hydrolysis .
Advanced Challenges :
Highly polar derivatives may require HILIC (Hydrophilic Interaction Chromatography) or mixed-mode stationary phases . For example, Cs₂CO₃-mediated coupling reactions generate salts that complicate solubility; pre-purification via ion-exchange resins improves yields .
How can stereochemical control be achieved during spiro[3.3]heptane synthesis?
Basic Considerations :
The spiro[3.3]heptane core inherently reduces stereochemical complexity due to its symmetry. For example, tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate leverages the scaffold’s rigidity to minimize stereoisomers .
Q. Advanced Strategies :
- Chiral Auxiliaries : Introduce chirality via enantioselective alkylation or cyclization.
- Asymmetric Catalysis : Use chiral ligands (e.g., BINOL-derived phosphines) in Pd-catalyzed coupling steps .
- Resolution Techniques : Separate diastereomers using chiral HPLC or diastereomeric salt formation .
What analytical techniques are critical for confirming regiochemistry in substituted spiro[3.3]heptanes?
Q. Basic Techniques :
Q. Advanced Applications :
- X-ray Crystallography : Definitive proof of regiochemistry, as demonstrated for 6-oxospiro[3.3]heptane-2-carboxylic acid derivatives .
- DFT Calculations : Predict and correlate NMR chemical shifts with theoretical models .
How do substituents on the spiro[3.3]heptane core influence biological activity in drug design?
Q. Basic Structure-Activity Relationships (SAR) :
Q. Advanced Applications :
- Neurotensin Receptor Agonists : Spirocyclic scaffolds mimic peptide backbones. For example, 6-(2-methoxyphenyl)-2,6-diazaspiro[3.3]heptane derivatives show high receptor binding affinity .
- Beta-Lactam Analogues : Spiro[3.3]heptane-2-carboxylic acid derivatives serve as carbapenem biosynthesis intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
